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Compound of Interest

Compound Name: 3-Fluoroisatoic anhydride

Cat. No.: B065496

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroisatoic anhydride, with the IUPAC name 8-fluoro-1H-3,1-benzoxazine-2,4-dione, is a
fluorinated heterocyclic compound that serves as a versatile building block in organic
synthesis. Its electrophilic nature, enhanced by the presence of an electron-withdrawing
fluorine atom, makes it a highly reactive precursor for the synthesis of a wide array of nitrogen-
containing heterocycles, most notably quinazolinones. This guide provides a comprehensive
overview of the electrophilic properties of 3-Fluoroisatoic anhydride, detailing its reactivity,
reaction mechanisms, and applications, with a focus on providing actionable data and
experimental protocols for laboratory use.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of a reagent is
fundamental for its effective application in synthesis and for the characterization of its reaction
products.

Physicochemical Properties
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Property Value

Molecular Formula CsH4FNO3

Molecular Weight 181.12 g/mol

Appearance Off-white to pale yellow powder
Melting Point Not readily available

Solubility Soluble in DMSO

Spectroscopic Data

While specific, experimentally verified spectra for 3-Fluoroisatoic anhydride are not widely
published, data from analogous compounds and general spectroscopic principles for
anhydrides can provide valuable insights for characterization.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of an acid anhydride is characterized by two distinct carbonyl (C=0)
stretching bands resulting from symmetric and asymmetric stretching vibrations. For cyclic
anhydrides, the lower frequency band is typically the strongest. Additionally, C-O stretching
bands are observed.

Functional Group Characteristic Absorption (cm™?)
Anhydride C=0 Stretch (Asymmetric) 1870 - 1845
Anhydride C=0 Stretch (Symmetric) 1800 - 1775
C-O Stretch 1300 - 1000

Note: The presence of the fluorine atom and the aromatic ring may cause slight shifts in these
absorption bands.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum of 3-Fluoroisatoic anhydride is expected to show signals
in the aromatic region, with coupling patterns influenced by the fluorine atom. Protons on the
aromatic ring will exhibit complex splitting patterns due to both proton-proton and proton-
fluorine couplings. The N-H proton will likely appear as a broad singlet.

13C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons
and the aromatic carbons. The carbon atoms bonded to or in proximity to the fluorine atom will
exhibit C-F coupling, which can be a useful diagnostic tool.

Note: Specific chemical shift and coupling constant data for 3-Fluoroisatoic anhydride is not
readily available in the searched literature. The provided information is based on general
principles and data for similar fluorinated aromatic compounds.

Electrophilic Reactivity and Reaction Mechanisms

The electrophilicity of 3-Fluoroisatoic anhydride is centered at the two carbonyl carbons
within the anhydride moiety. The electron-withdrawing nature of the fluorine atom on the
benzene ring further enhances the partial positive charge on these carbons, making them
highly susceptible to nucleophilic attack.

General Reaction with Nucleophiles

3-Fluoroisatoic anhydride readily reacts with a variety of nucleophiles, including amines,
alcohols, and carbanions. The reaction typically proceeds via a nucleophilic acyl substitution
mechanism, leading to the opening of the anhydride ring.

3-Fluoroisatoic Anhydride Nucleophilic Attack

Tetrahedral Intermediate

Nucleophile (Nu-H)

Click to download full resolution via product page

Caption: General mechanism of nucleophilic attack on 3-Fluoroisatoic anhydride.
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The initial attack of the nucleophile on one of the carbonyl carbons forms a tetrahedral
intermediate. This intermediate then collapses, leading to the cleavage of the C-O bond within
the anhydride ring and the formation of a substituted anthranilic acid derivative. In many cases,
particularly with amine nucleophiles, this is followed by the loss of carbon dioxide.

Role of the Fluorine Substituent

The fluorine atom at the 3-position plays a crucial role in modulating the reactivity of the
molecule. As a highly electronegative atom, it exerts a strong electron-withdrawing inductive
effect (-1 effect). This effect increases the electrophilicity of the carbonyl carbons, making 3-
Fluoroisatoic anhydride more reactive towards nucleophiles compared to its non-fluorinated
counterpart.[1]

Application in the Synthesis of Quinazolinones

A primary application of 3-Fluoroisatoic anhydride's electrophilic properties is in the synthesis
of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological
activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

One-Pot, Three-Component Synthesis

A highly efficient method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones involves a
one-pot, three-component reaction of 3-Fluoroisatoic anhydride, a primary amine, and an
aldehyde.[5][6]
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Caption: Workflow for the one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones.
Mechanism:

e Ring Opening: The primary amine attacks one of the carbonyl groups of 3-Fluoroisatoic
anhydride, leading to the opening of the anhydride ring and subsequent decarboxylation to
form a 2-amino-N-substituted benzamide intermediate.[7][8]

e Imine Formation: The resulting anthranilamide derivative then condenses with the aldehyde

to form an imine intermediate.

e Cyclization: Finally, intramolecular cyclization of the imine, followed by tautomerization,
yields the stable 2,3-disubstituted-4(3H)-quinazolinone.
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Experimental Protocol: General Procedure for the One-
Pot Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

This protocol is a general guideline adapted from procedures for isatoic anhydride and can be

optimized for specific substrates.[5][9][10]

Materials:

3-Fluoroisatoic anhydride (1.0 mmol)

Primary amine (1.1 mmol)

Aldehyde (1.0 mmol)

Catalyst (e.g., p-toluenesulfonic acid, sulfamic acid, or a Lewis acid, optional)

Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

Procedure:

To a round-bottom flask, add 3-Fluoroisatoic anhydride (1.0 mmol), the primary amine (1.1
mmol), the aldehyde (1.0 mmol), and the chosen solvent (if any).

If a catalyst is used, add it to the reaction mixture (typically 10-20 mol%).

Stir the reaction mixture at the desired temperature (ranging from room temperature to
reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

If the product precipitates, it can be collected by filtration, washed with a cold solvent (e.g.,
ethanol or diethyl ether), and dried.

If the product does not precipitate, the solvent is removed under reduced pressure, and the
crude product is purified by column chromatography on silica gel using an appropriate eluent
system (e.g., hexane/ethyl acetate).

Characterize the purified product by NMR, IR, and mass spectrometry.
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Biological Activity of Resulting Quinazolinone
Derivatives

The quinazolinone scaffold is a "privileged structure™ in medicinal chemistry, and derivatives
synthesized from 3-Fluoroisatoic anhydride are of significant interest for their potential
therapeutic applications. The presence of a fluorine atom can enhance the metabolic stability
and binding affinity of the molecule to biological targets.[11]

Cytotoxic Activity

Numerous studies have reported the cytotoxic activity of fluoro-substituted quinazolinone
derivatives against various cancer cell lines. The specific substitution pattern on the
guinazolinone core, a direct result of the choice of amine and aldehyde in the synthesis, plays
a crucial role in determining the potency and selectivity of the cytotoxic effect.

Table of Cytotoxic Activity of Selected Fluoro-Substituted Quinazolinone Derivatives (ICso

values in uM)
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Compound Type Cancer Cell Line ICs0 (M) Reference
6-Fluoro-4(3H)-
] o MCF-7 (Breast) 3.42 [2]
guinazolone derivative
6-Fluoro-4(3H)- ]
) o NCI (Various) 2.51 [2]
quinazolone derivative
3-methylenamino-
_ RD
4(3H)-quinazolone 14.65 [2]
o (Rhabdomyosarcoma)
derivative
3-methylenamino-
4(3H)-quinazolone MDA-MB-231 (Breast) 10.62 [2]
derivative
2,3-disubstituted
. _ HCT-116 (Colon) 4.87 - 205.9 [12]
quinazolinone
2,3-disubstituted
_ . MCF-7 (Breast) 14.70 - 98.45 [12]
quinazolinone
quinazoline-
_ HCT-116 (Colon) 5.33-10.72 [13]
oxymethyltriazole
quinazoline- .
HepG2 (Liver) 7.94-17.48 [13]

oxymethyltriazole

This table presents a selection of reported ICso values for various fluoro-substituted
quinazolinones to illustrate the potential biological activity of compounds derived from
fluorinated precursors like 3-Fluoroisatoic anhydride.

Conclusion

3-Fluoroisatoic anhydride is a valuable and highly reactive electrophilic reagent in organic
synthesis. Its enhanced reactivity, due to the presence of the fluorine substituent, facilitates the
efficient construction of complex heterocyclic molecules, particularly quinazolinones. This guide
has provided a detailed overview of its electrophilic properties, reaction mechanisms, and a
practical framework for its application in the laboratory. The potential for the resulting
fluorinated quinazolinone derivatives to exhibit significant biological activity underscores the
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importance of 3-Fluoroisatoic anhydride as a key building block in drug discovery and
development. Further research into the specific reaction kinetics and the exploration of a
broader range of nucleophiles will undoubtedly continue to expand the synthetic utility of this
versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b065496#3-fluoroisatoic-anhydride-electrophilic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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